molecular formula C17H11BrClNO3 B4787559 2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid

2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid

Cat. No.: B4787559
M. Wt: 392.6 g/mol
InChI Key: RDBRGYKZNLWBMY-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes bromine, chlorine, and cyano groups attached to a phenoxyacetic acid backbone. Its unique chemical properties make it a valuable subject of study for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-2-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]acetic acid
  • 2-[4-bromo-2-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
  • 2-[4-bromo-2-[(E)-2-(4-methylphenyl)-2-cyanoethenyl]phenoxy]acetic acid

Uniqueness

2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid is unique due to its specific combination of bromine, chlorine, and cyano groups, which confer distinct chemical properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO3/c18-14-3-6-16(23-10-17(21)22)12(8-14)7-13(9-20)11-1-4-15(19)5-2-11/h1-8H,10H2,(H,21,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBRGYKZNLWBMY-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=C(C=CC(=C2)Br)OCC(=O)O)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
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2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
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2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
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2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
Reactant of Route 5
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2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid
Reactant of Route 6
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2-[4-bromo-2-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]acetic acid

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